molecular formula C24H24N2O3 B2570772 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922924-75-2

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2570772
CAS No.: 922924-75-2
M. Wt: 388.467
InChI Key: GFEJTCODTBNDGW-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability.

Chemical Reactions Analysis

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and reactivity.

Properties

IUPAC Name

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-21-13-10-17-7-4-5-8-19(17)23(21)24(28)25-18-11-12-20(16(2)15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEJTCODTBNDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)N4CCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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